molecular formula C24H27NO2 B1203250 Octocrylene CAS No. 6197-30-4

Octocrylene

Cat. No.: B1203250
CAS No.: 6197-30-4
M. Wt: 361.5 g/mol
InChI Key: FMJSMJQBSVNSBF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Octocrylene primarily targets the skin, where it acts as a UV absorber . It is a common ingredient in sunscreens and anti-aging creams . It protects the skin from UV rays, which can cause sunburns and skin cancer .

Mode of Action

This compound absorbs UVB radiation and short UVA wavelengths . It resides on the skin surface as a film, transforming the harmful UV energy into harmless forms of energy and preventing the UV photons from entering into the skin . This ability to neutralize UV radiation dissipated by sunlight minimizes skin damage from prolonged sun exposure .

Biochemical Pathways

This compound can penetrate into the skin where it acts as a photosensitizer, resulting in an increased production of free radicals under illumination . It may also pass through the skin, into the bloodstream, eventually being metabolized and excreted in urine in the form of its metabolites . A study found that this compound accumulates in corals in the form of fatty acid conjugates, which trigger mitochondrial dysfunction .

Pharmacokinetics

This compound demonstrates notable values for numerous ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics . It might readily replicate the pharmacokinetic characteristics of the calcitriol natural ligand and disrupt vitamin D synthesis .

Result of Action

The molecular and cellular effects of this compound’s action include the production of free radicals, disruption of normal vitamin D synthesis, and potential endocrine disruption . It has also been suggested to potentially affect transcription of genes in the zebra fish’s brain and liver .

Action Environment

Environmental factors significantly influence this compound’s action, efficacy, and stability. It is recurrently released into the environment from different sources . It has low solubility in water, is resistant to photodegradation, and has good adsorption to organic matter . Furthermore, it has bioaccumulation potential in animals, is persistent in water, and has low degradability in soil . These environmental factors can influence its action and potential toxicity in various organisms .

Biochemical Analysis

Biochemical Properties

Octocrylene plays a significant role in biochemical reactions, particularly in the context of its interaction with UV radiation. The extended conjugation of the acrylate portion of the molecule allows it to absorb UVB and short-wave UVA rays, protecting the skin from direct DNA damage . This compound can penetrate the skin and act as a photosensitizer, leading to the production of free radicals under illumination . It interacts with various biomolecules, including proteins and enzymes, by forming fatty acid conjugates that can trigger mitochondrial dysfunction in coral .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can penetrate the skin and enter the bloodstream, where it is metabolized and excreted in urine . In coral, this compound accumulates in the form of fatty acid conjugates, leading to mitochondrial dysfunction . Additionally, this compound has been found to cause oxidative stress and genotoxicity in mollusks, as well as changes in cell division in microalgae . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to absorb UV radiation and convert it into less harmful forms of energy. This process helps protect the skin from UV-induced damage . This compound can also act as a photosensitizer, leading to the production of reactive oxygen species (ROS) under UV exposure . These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can undergo a retro-aldol condensation to form benzophenone, which has been shown to accumulate in commercial cosmetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can degrade and transform into other compounds through microbial activity . For example, Mycobacterium agri has been found to degrade this compound, resulting in a decrease in its concentration over time . The stability and degradation of this compound can influence its long-term effects on cellular function, as observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At environmentally relevant concentrations, this compound has been shown to cause behavioral and physiological changes in microcrustaceans, reproductive toxicity, endocrine disruption, and malformation in fish . High doses of this compound can lead to lipid peroxidation and oxidative stress in soil organisms . These findings highlight the importance of understanding the dosage-dependent effects of this compound to assess its safety and potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its degradation and transformation by microorganisms. Studies have identified several urinary metabolites of this compound in humans, such as 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate, 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate, and 2-cyano-3,3-diphenylacrylic acid . These metabolites are excreted with biphasic elimination kinetics, indicating the involvement of multiple metabolic pathways in the processing of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can penetrate the skin and enter the bloodstream, where it is distributed to different tissues . In coral, this compound accumulates in the form of fatty acid conjugates, leading to mitochondrial dysfunction . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound has been shown to accumulate in the mitochondria of coral cells, leading to mitochondrial dysfunction . This localization is likely influenced by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential effects on cellular function.

Comparison with Similar Compounds

    Avobenzone: Another common sunscreen ingredient that absorbs UVA rays.

    Oxybenzone: Absorbs UVB and UVA rays but has raised concerns about its environmental impact.

    Homosalate: Absorbs UVB rays and is often used in combination with other UV filters.

Uniqueness of Octocrylene: this compound is unique due to its ability to absorb both UVB and short-wave UVA rays, providing broad-spectrum protection . Its emollient properties also make it a valuable ingredient in various cosmetic formulations .

Properties

IUPAC Name

2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJSMJQBSVNSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025299
Record name 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Octocrylene is an effective oil soluble liquid UV‐B filter. It has excellent dissolving properties for crystalline UV filters. Due to its outstanding photostability it is used as photostabilizer. Conjugated acrylate portion absorbs UVB and short-wave UVA (ultraviolet) rays with wavelengths in the range of 280-320 nm which protects the skin from direct DNA damage. The ethylhexanol portion is a fatty alcohol, which functions as an emollient due to it's hydrophobicity.
Record name Octocrylene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09535
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

6197-30-4
Record name Octocrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6197-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octocrylene [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octocrylene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09535
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octocrilene
Source European Chemicals Agency (ECHA)
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Record name OCTOCRYLENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a 500 ml four-neck round-bottom flask, equipped with a mechanical stirrer, a thermometer and a condenser is charged with 62.2 g (0.32 mol) of 2-Ethylhexyl cyanoacetate (EHCA) and 81.0 g (0.45 mol) of Benzophenone (BP) (molar ratio EHCA:BP=0.71:1) and 27.7 g (0.36 mol) of ammonium acetate and 81.0 g (1.1 mol) of propionic acid and 81.0 g of heptane. The mixture is heated under stirring. When the temperature reach 110° C., a mixture of propionic acid, water, heptane is distilled off over a period of 5 hours at normal pressure. Heptane phase is returned back to the flask. Then the reactant is cooled to 90° C., and 100 ml of hot water is added to the reaction mixture. The mixture is kept at 85° C. for 10 minutes, and then transferred to a funnel for separation. To a flask equipped with a column 256.0 g of crude 2-ethylhexyl 2-cyano-3,3-diphenylacrylate solution is added. Rectification is carried out at 1 mbar. 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate is distilled out at 210° C. (vapor). After distillation, light yellow 2-ethylhexyl 2-cyano-3,3-diphenylacrylate is obtained. Reaction yields are as indicated in table 1 and assume recycle of unreacted benzophenone and 2-EHCA.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Octocrylene functions as a chemical UV filter, primarily absorbing UVB radiation and short UVA wavelengths [, , ]. Unlike physical blockers like titanium dioxide or zinc oxide, which reflect UV rays, this compound absorbs them and converts the energy into less harmful heat, preventing damage to the skin [, ].

A: Yes, research shows that this compound can accumulate in marine organisms. A study found this compound to be the most frequently detected chemical in cod liver, followed by oxybenzone, raising concerns about potential consequences for marine life and human consumption of seafood [].

A: this compound's molecular formula is C24H27NO2, and its molecular weight is 361.47 g/mol [].

A: Several spectroscopic techniques are employed for this compound characterization, including:* UV-Vis Spectroscopy: Used to assess the absorption properties of this compound in the UV-Vis range, particularly its effectiveness in absorbing UVB and short UVA wavelengths [, , , ].* NMR Spectroscopy: Provides structural information about the molecule, elucidating its connectivity and confirming its chemical structure [].* Mass Spectrometry: Used to determine the molecular weight of this compound and identify its fragments, which is helpful in degradation studies [].* FTIR Spectroscopy: Analyzes the functional groups present in this compound, confirming the presence of specific chemical bonds within the molecule [].

A: this compound is known to stabilize avobenzone, another common UV filter that is prone to degradation under UV exposure [, ]. This synergistic effect allows for broader UV protection and a higher SPF rating in sunscreen products.

A: There is limited research on any inherent catalytic properties of this compound. Its primary function, as documented in the provided literature, revolves around its UV absorption capabilities for photoprotection [, , ].

A: Yes, computational studies have provided valuable insights into this compound's properties. For instance, QM/MM simulations have been employed to unravel the excited-state relaxation mechanism of a truncated this compound model (methyl 2-cyano-3,3-diphenylacrylate), shedding light on its photostability [].

A: Research on this compound-inspired compounds, where structural modifications were introduced, revealed varying levels of UVA and UVB protection []. This suggests that specific structural features are crucial for optimal UV filtering activity.

A: Research suggests that incorporating antioxidants like vitamin E (α-tocopherol) or botanical extracts (e.g., green tea, cactus extract) can enhance the photostability of this compound in sunscreen formulations [, ]. Encapsulating this compound in solid lipid nanoparticles (SLNs) has also been explored as a means to improve its stability and control its release, potentially leading to longer-lasting UV protection [, ].

A: The safety of this compound is under constant evaluation by regulatory agencies such as the European Chemical Agency (ECHA) and the US Food and Drug Administration (FDA) []. These agencies review scientific data to determine safe concentration limits and potential risks associated with this compound exposure [, ].

A: Yes, studies have confirmed that this compound is absorbed into systemic circulation following topical application of sunscreens [, ]. Importantly, research has shown that plasma concentrations of this compound can surpass the FDA threshold of 0.5 ng/mL, which triggers the need for additional safety studies [, ].

A: In vitro SPF testing using spectrophotometry is widely used to determine the SPF value of sunscreen formulations containing this compound [, , , ]. This method allows researchers to measure the UV absorbance of the formulation and calculate its ability to protect against UVB radiation.

ANone: The current scientific literature does not provide evidence of resistance developing to this compound's UV-filtering mechanism.

ANone: While generally considered safe for topical use in cosmetics and sunscreens, some concerns regarding this compound have been raised:

  • Allergic Reactions: Although less common than photoallergy, contact allergy to this compound, mainly in children, has been reported [, , , , ].
  • Photoallergic Reactions: this compound is a known photoallergen, meaning it can trigger allergic reactions when exposed to sunlight [, , , ]. This is often observed in individuals with a history of photoallergy to ketoprofen, a non-steroidal anti-inflammatory drug [, , ].
  • Endocrine Disruption: Research is ongoing to assess this compound's potential for endocrine disruption, as it has been detected in aquatic environments, raising concerns about its impact on marine organisms and potentially humans [, ].
  • Benzophenone Formation: A study revealed that benzophenone, a potential carcinogen, can form as a degradation product of this compound in sunscreen products, raising concerns about unintended exposure to this compound [].

A: Yes, like some other sunscreen ingredients, this compound has been identified as a potential threat to coral reefs [, , ]. Studies have detected this compound in coral reef ecosystems, and research suggests it may contribute to coral bleaching and negatively impact coral health.

A: Research indicates that SLNs show promise as a delivery system for this compound in sunscreens. Encapsulating this compound in SLNs has been shown to enhance its stability and potentially allow for controlled release, leading to improved and longer-lasting UV protection [, ].

A: While research has explored the presence and accumulation of this compound in biological samples [, , ], there are no established biomarkers specifically for this compound exposure or its effects at this time.

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is routinely used for the separation and quantification of this compound in different matrices [, , , ]. The choice of detector often depends on the complexity of the sample and the desired sensitivity. For example:

  • HPLC-DAD: High-Performance Liquid Chromatography coupled with a Diode Array Detector is frequently used to quantify this compound in sunscreen products and environmental samples [, , ]. This method allows for the simultaneous detection of this compound and other UV filters based on their unique UV-Vis absorption spectra.
  • LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry offers high sensitivity and selectivity for this compound analysis in complex matrices, such as biological samples and environmental waters [].

A: this compound, classified as an emerging micropollutant, has been detected in various aquatic environments, raising concerns about its potential impact on marine life []. Research suggests that this compound, even at low concentrations, may have detrimental effects on coral reefs, contributing to bleaching and hindering their growth [, , ]. Moreover, its presence in marine organisms raises concerns about bioaccumulation and potential risks to human health through the consumption of contaminated seafood [].

A: Conventional wastewater treatment methods are often insufficient in removing this compound completely []. This can lead to its release into the environment, contributing to the contamination of surface waters and potential harm to aquatic ecosystems.

A: Research has identified several byproducts generated during the chlorination of this compound, simulating the conditions found in swimming pools and some wastewater treatment processes []. Some of these byproducts have shown toxicity to marine organisms, raising further concerns about the environmental impact of this compound [].

A: this compound is a lipophilic compound, meaning it has poor water solubility but readily dissolves in oils and fats [, ]. This property influences its formulation in sunscreen products and its behavior in the environment.

ANone: The validation of analytical methods for determining this compound levels in various matrices (e.g., sunscreen formulations, environmental samples, biological samples) is crucial to ensure the reliability and accuracy of the results. Key validation parameters include:

  • Linearity: Demonstrating a linear relationship between the concentration of this compound and the analytical signal over a defined range [, ].
  • Accuracy: Evaluating the closeness of the measured values to the true value, often expressed as a percentage recovery [, ].
  • Precision: Assessing the agreement between replicate measurements, typically expressed as the relative standard deviation (RSD) [, ].
  • Selectivity: Ensuring that the method can specifically measure this compound in the presence of other components that might be present in the sample matrix [, ].
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentrations of this compound that can be reliably detected and quantified, respectively [, ].

ANone: Strict quality control measures are essential throughout the manufacturing process of this compound and its incorporation into cosmetic products. This includes:

  • Raw Material Testing: Ensuring the purity and identity of this compound before it is used in any formulations [].
  • Finished Product Testing: Verifying that the final product containing this compound meets the required specifications for SPF, UVA protection, stability, and safety [].

ANone: The provided scientific literature primarily focuses on this compound's role as a UV filter in sunscreen products, its environmental fate, and potential toxicological concerns. There is limited information available regarding its immunogenicity, specific drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, and biodegradability. Further research is required to comprehensively understand these aspects of this compound.

ANone: Concerns about the potential environmental and health impacts of this compound have fueled research into safer and more sustainable alternatives. Some promising alternatives include:

  • Mineral UV Filters: Zinc oxide and titanium dioxide are considered safer alternatives to chemical UV filters like this compound. They provide broad-spectrum UV protection and are generally considered more environmentally friendly [, ].
  • Mycosporine-like Amino Acids (MAAs): MAAs are naturally occurring UV-absorbing compounds found in marine organisms. Synthetic MAA analogues have shown potential as avobenzone stabilizers, offering a possible alternative to this compound [].

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